
Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and methoxy functional groups. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide typically involves the esterification of 2-amino-5-bromo-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and subsequent salt formation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and ammonia, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Oxidation Reactions: Products include carboxylic acid derivatives.
Reduction Reactions: Products include amine derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-4-bromo-5-methoxybenzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 5-bromo-2-methoxybenzoate
- Methyl 2-bromo-4-methoxybenzoate
Uniqueness
Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11Br2NO3 |
|---|---|
Poids moléculaire |
341.00 g/mol |
Nom IUPAC |
methyl 2-amino-5-bromo-4-methoxybenzoate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO3.BrH/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2;/h3-4H,11H2,1-2H3;1H |
Clé InChI |
ILBNENGJQIFETQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)N)C(=O)OC)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B15271652.png)
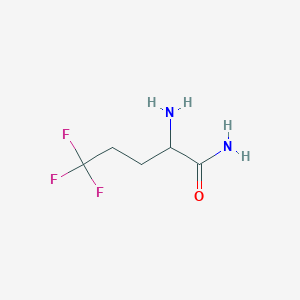
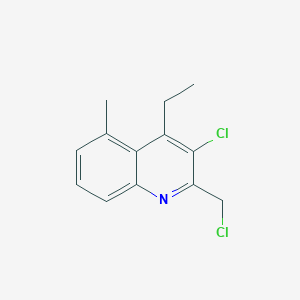
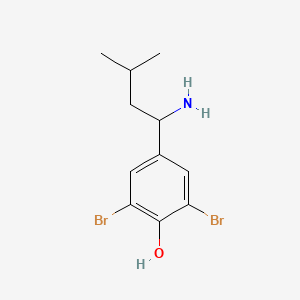
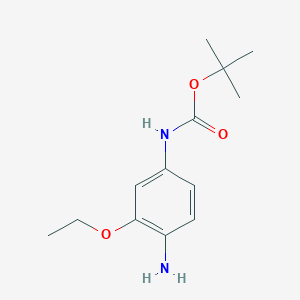
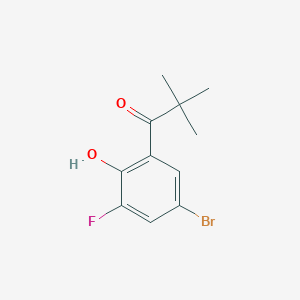

![3-[(2,3-Dichlorophenyl)methoxy]azetidine](/img/structure/B15271699.png)



![7-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15271724.png)
![4-[(Thiolan-3-yl)amino]butan-2-ol](/img/structure/B15271731.png)
amine](/img/structure/B15271733.png)
